molecular formula C11H19O4P B8645428 Dimethyl 3-methyl-2-oxo-5-octynylphosphonate CAS No. 88277-25-2

Dimethyl 3-methyl-2-oxo-5-octynylphosphonate

Cat. No.: B8645428
CAS No.: 88277-25-2
M. Wt: 246.24 g/mol
InChI Key: QGNQUBKXAXDDAO-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-2-oxo-5-octynylphosphonate is a useful research compound. Its molecular formula is C11H19O4P and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

88277-25-2

Molecular Formula

C11H19O4P

Molecular Weight

246.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methyloct-5-yn-2-one

InChI

InChI=1S/C11H19O4P/c1-5-6-7-8-10(2)11(12)9-16(13,14-3)15-4/h10H,5,8-9H2,1-4H3

InChI Key

QGNQUBKXAXDDAO-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under argon atmosphere, to a stirred solution of dimethyl methylphosphonate (7.91 ml, 0.074 mol) in anhydrous THF (150 ml) was added dropwise a solution of n-butyl lithium in hexane (1.71N, 43 ml, 0.074 mol) and the mixture was stirred for 30 min at -78° C. A solution of ethyl 2-methyl-4-heptynoate (5.0 g, 0.03 mol) in anhydrous THF (5 ml) was dropwise added into the mixture, and the resulting mixture was stirred for 30 min. at -78° C. The resulting mixture was allowed to room temperature and 30 min. later, to the solution were then added water (10 ml) and acetic acid (45 ml) under ice-cooling, and concentrated. The residue was diluted with water (20 ml) and extracted with ethyl acetate (50 ml×2). The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled to give dimethyl 3-methyl-2-oxo-5-octynylphosphonate (6.55 g, 0.027 mol, 88%, B.p.: 118°-121° C./0.35 mmHg). The product was assigned the structure by the following data.
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

646 ml of a 1.52% butyl lithium solution in hexane is dripped into a solution of 176 g of methane phosphonic acid dimethylester in 2 liters of tetra-hydrofuran at -70° C.; the mixture is stirred for 15 minutes and slowly a solution of 82.5 g of 2-methyl-hept-4-yne acid ethylester in 320 ml of tetrahydrofuran is added. This mixture is stirred for 4 h at -70° C., neutralized with acetic acid and vacuum evaporated. The residue is reacted with 200 ml of water, extracted three times with 600 ml of methylene chloride each time, the organic extract is shaken once with 100 ml of water, dried over magnesium sulfate and vacuum evaporated. The distillation of the residue in a 0.6 torr vacuum and at 120° C. yields 85 g of the title compound in the form of a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
82.5 g
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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